Cas no 2110741-41-6 (5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one)

5-Amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one is a fluorinated heterocyclic compound featuring a cyclopropyl ring with two fluorine substituents and a dihydropyridinone core. The presence of the difluorocyclopropyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The amino functionality at the 5-position allows for further derivatization, enabling the synthesis of diverse pharmacologically active molecules. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its structural rigidity and electronic properties. Its well-defined stereochemistry and purity make it suitable for rigorous synthetic applications in drug discovery and development.
5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one structure
2110741-41-6 structure
Product name:5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one
CAS No:2110741-41-6
MF:C9H10F2N2O
Molecular Weight:200.185308933258
CID:6152114
PubChem ID:165955676

5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

    • 5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one
    • EN300-1112037
    • 2110741-41-6
    • 5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
    • インチ: 1S/C9H10F2N2O/c10-9(11)3-6(9)4-13-5-7(12)1-2-8(13)14/h1-2,5-6H,3-4,12H2
    • InChIKey: PDTBCUDNUQMWHI-UHFFFAOYSA-N
    • SMILES: FC1(CC1CN1C(C=CC(=C1)N)=O)F

計算された属性

  • 精确分子量: 200.07611927g/mol
  • 同位素质量: 200.07611927g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 336
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • XLogP3: 0.5

5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1112037-5.0g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6
5g
$3645.0 2023-05-23
Enamine
EN300-1112037-0.05g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1112037-5g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1112037-10g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1112037-2.5g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1112037-10.0g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6
10g
$5405.0 2023-05-23
Enamine
EN300-1112037-1g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1112037-0.25g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1112037-0.5g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1112037-1.0g
5-amino-1-[(2,2-difluorocyclopropyl)methyl]-1,2-dihydropyridin-2-one
2110741-41-6
1g
$1256.0 2023-05-23

5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one 関連文献

5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-oneに関する追加情報

5-Amino-1-(2,2-Difluorocyclopropyl)methyl-1,2-Dihydropyridin-2-One: A Comprehensive Overview

5-Amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one, also known by its CAS number 2110741-41-6, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their diverse applications in drug discovery and development. The structure of this compound is characterized by a dihydropyridine ring system with an amino group at position 5 and a substituted cyclopropyl methyl group at position 1. The presence of fluorine atoms on the cyclopropane ring introduces unique electronic and steric properties, making this compound a valuable candidate for various biological studies.

The synthesis of 5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one involves a series of well-established organic reactions. The key steps typically include the formation of the dihydropyridine ring through cyclization reactions, followed by functionalization at specific positions to introduce the amino and cyclopropyl methyl groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

In terms of biological activity, 5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one has shown promising results in various assays. Studies have demonstrated its potential as a modulator of ion channels, particularly voltage-gated calcium channels. This property makes it a candidate for therapeutic applications in conditions such as hypertension and neurodegenerative diseases. Additionally, the compound has exhibited moderate anti-inflammatory and antioxidant activities, suggesting its potential use in inflammatory disorders.

The structural uniqueness of this compound has also led to investigations into its role as a building block for more complex molecules. For instance, researchers have explored its utility in constructing heterocyclic frameworks with enhanced bioavailability and pharmacokinetic profiles. The incorporation of fluorine atoms into the molecule has been shown to improve drug-like properties such as lipophilicity and metabolic stability.

Recent studies have focused on optimizing the stereochemistry of 5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one to enhance its biological activity further. Stereoisomeric forms have been synthesized and evaluated for their selectivity towards specific targets. These findings underscore the importance of stereochemistry in drug design and highlight the need for further research into enantioselective synthesis methods.

In conclusion, 5-amino-1-(2,2-difluorocyclopropyl)methyl-1,2-dihydropyridin-2-one represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a promising lead compound for future drug development efforts.

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